Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Description
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is a brominated pyrazole derivative featuring a benzamide backbone. This compound is synthesized through nucleophilic substitution or coupling reactions, where a 4-bromo-pyrazole moiety is introduced at the para position of the benzamide ring. Its structure combines the planar aromatic benzamide core with the electron-deficient pyrazole heterocycle, making it a candidate for diverse applications, including pharmaceuticals and supramolecular chemistry .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-10-5-14-15(7-10)6-8-1-3-9(4-2-8)11(13)16/h1-5,7H,6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTFIRJVYUHZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- typically involves the reaction of 4-bromo-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound in organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups or modifies existing ones. |
| Reduction | Removes oxygen-containing groups or reduces double bonds. |
| Substitution | Replaces one functional group with another using nucleophilic or electrophilic reagents. |
Medicine
The compound has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Studies have shown that similar pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.
Case Study : A study published in Pharmacological Reviews highlighted that certain pyrazole derivatives exhibited significant inhibition of nitric oxide production and reduced edema in animal models, indicating potential for anti-inflammatory drug development .
Industry
In industrial applications, benzamide derivatives are often explored for their utility in developing new materials with specific properties. The incorporation of the pyrazole ring can enhance the thermal stability and mechanical properties of polymers.
Mechanism of Action
The mechanism of action of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for certain biological targets . Additionally, the benzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The 4-bromo substitution on the pyrazole ring is a critical feature influencing reactivity and intermolecular interactions. Key analogues include:
Key Observations :
Modifications on the Benzamide Backbone
Variations in the benzamide substituents alter physicochemical properties and target interactions:
- 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) : Features a sulfamoyl group and oxadiazole ring, enhancing hydrogen-bonding capacity compared to the unmodified benzamide .
- 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide : Substitution at the ortho position (2-bromo) introduces steric constraints, affecting molecular conformation .
Biological Activity
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, with ongoing research exploring its mechanisms of action and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- includes a benzamide moiety and a pyrazole ring, which is modified by a bromine atom. The synthesis typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone followed by bromination.
- Attachment of the Benzamide Moiety : This step often utilizes coupling reactions between the pyrazole derivative and appropriate benzoic acid derivatives using coupling reagents like EDCI in the presence of bases such as triethylamine.
Antimicrobial Properties
Research indicates that Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial enzyme systems or disruption of cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Notably, studies have demonstrated that it possesses antiproliferative effects against several cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The following points summarize key findings:
- Mechanism of Action : It is believed that Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- disrupts the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This disruption leads to increased autophagy and apoptosis in cancer cells .
- Structure–Activity Relationship (SAR) : Research has indicated that modifications to the pyrazole ring can enhance biological activity. Specific analogs have shown submicromolar antiproliferative activity and good metabolic stability .
Case Studies and Research Findings
Several studies have focused on the biological activity of Benzamide derivatives. Below are summarized findings from notable research:
The biological activity of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to key enzymes involved in cancer cell metabolism, inhibiting their function.
- Receptor Interaction : It may also interact with cellular receptors, altering signaling pathways that lead to cancer cell proliferation.
Q & A
Q. What are the optimal synthetic routes for preparing Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-1H-pyrazole with a benzamide derivative bearing a reactive methyl group. For example:
- Use a base like sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the pyrazole, enabling alkylation of the benzamide's methyl group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Reaction yields typically range from 60–80% under optimized conditions .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the bromopyrazole moiety (e.g., a singlet for the pyrazole C-H proton at δ 7.8–8.2 ppm) and the benzamide carbonyl (δ ~167 ppm in C) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal. Use SHELXL for refinement, ensuring data resolution <1.0 Å. The bromine atom’s high electron density aids in phasing .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL’s PART and SIMU commands to model disorder. For example, if the bromopyrazole group exhibits rotational disorder, split the occupancy between two positions (e.g., 60:40) and apply geometric restraints .
- Validate refinement with R-factor convergence (<5% difference between and ) and check the Hirshfeld surface for steric clashes .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromine atom’s hydrophobic bulk and the benzamide’s hydrogen-bonding capacity are critical for binding affinity .
- Comparative SAR : Synthesize analogs (e.g., replacing Br with Cl or modifying the benzamide substituents) and correlate IC values with electronic (Hammett σ) and steric (Taft ) parameters .
Q. How can conflicting spectroscopic data (e.g., unexpected coupling patterns) be interpreted?
- Methodological Answer :
- Perform 2D NMR (e.g., H-C HSQC, H-H COSY) to resolve overlapping signals. For example, coupling between the pyrazole C-H and the adjacent methylene group may indicate conformational rigidity .
- DFT Calculations : Use Gaussian 16 to simulate NMR spectra. Compare experimental vs. computed chemical shifts (RMSD <0.3 ppm for H) to validate proposed tautomers or rotamers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
